molecular formula C25H16N2O3 B12903609 N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide CAS No. 61388-83-8

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide

Cat. No.: B12903609
CAS No.: 61388-83-8
M. Wt: 392.4 g/mol
InChI Key: PMPMKJLJPZPDSO-UHFFFAOYSA-N
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Description

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is a benzamide derivative featuring a quinolin-8-yl scaffold substituted at the 2-position with a 1,3-dioxo-2,3-dihydro-1H-inden moiety. This compound belongs to a broader class of N-(quinolin-8-yl)benzamides, which are widely employed as directing groups in transition-metal-catalyzed C–H bond functionalization reactions due to their bidentate coordination capability . The 1,3-dioxo-inden group introduces steric and electronic modifications that may influence reactivity, solubility, and biological activity compared to simpler analogs.

Properties

CAS No.

61388-83-8

Molecular Formula

C25H16N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(1,3-dioxoinden-2-yl)quinolin-8-yl]benzamide

InChI

InChI=1S/C25H16N2O3/c28-23-17-10-4-5-11-18(17)24(29)21(23)19-14-13-15-9-6-12-20(22(15)26-19)27-25(30)16-7-2-1-3-8-16/h1-14,21H,(H,27,30)

InChI Key

PMPMKJLJPZPDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoquinoline with 1,3-indandione under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline and indene-1,3-dione moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes critical structural differences between the target compound and related N-(quinolin-8-yl)benzamide derivatives:

Compound Name Substituents on Quinoline/Benzamide Key Functional Groups Primary Application Yield (%) Reference
Target Compound 2-(1,3-Dioxo-inden) Inden-dioxo, Quinoline C–H activation directing group
N-(quinolin-8-yl)benzamide (Parent) None Quinoline C5 functionalization in CDC* 59–69
4-(tert-butyl)-2-((3R,4S)-...) (6a) 4-(tert-butyl)-2-(piperidinopiperidin-1-yl) Benzo[d][1,3]dioxol-5-yloxy Pharmaceutical activity 69
N-(2-(quinolin-8-ylcarbamoyl)phenyl) (8a) Phenyl with quinolin-8-ylcarbamoyl Carbamoyl Annulation reactions
2-Pentafluorophenyl-N-(quinolin-8-yl) (3c) 2-Pentafluorophenyl Pentafluorophenyl Side product in coupling 8
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]) 2-(3,4-Dimethoxyphenyl)ethyl Dimethoxy Synthetic intermediate 80

*CDC: Cross-dehydrogenative coupling

Reactivity in C–H Activation

  • Parent Compound: Acts as a directing group in CDC reactions, enabling remote C(sp³)–H acetonation at the C5 position under metal-free conditions .
  • Target Compound: The electron-withdrawing 1,3-dioxo-inden group may enhance electrophilic substitution at adjacent positions or stabilize radical intermediates. However, steric hindrance could reduce reactivity compared to simpler analogs.
  • Carbamoyl Derivative (8a): Participates in cobalt-catalyzed annulation reactions, forming spirocyclopropanes at room temperature . The carbamoyl group likely facilitates chelation with cobalt.

Biological Activity

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C21H14N2O4
  • Molecular Weight : 358.35 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

The compound is believed to exert its biological effects through various mechanisms, including:

  • Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. For instance, derivatives of quinoline amides have been documented to inhibit VEGFR-2 with IC50 values in the low nanomolar range .
  • Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit cell proliferation .

Case Studies

  • VEGFR Inhibition :
    • A study evaluated a series of quinoline amide derivatives for their inhibitory effects on VEGFR-2. The most potent compound exhibited an IC50 of 3.8 nM against VEGFR-2 kinase and 5.5 nM against human umbilical vein endothelial cells (HUVEC) .
  • Cytotoxicity Against Cancer Cell Lines :
    • Another study focused on the cytotoxic effects of similar benzamide derivatives against various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The most promising compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Summary of Biological Activities

Activity TypeObserved EffectReference
VEGFR InhibitionIC50 = 3.8 nM (VEGFR-2 kinase)
CytotoxicityIC50 < 5 μM against multiple cancer cell lines
Apoptosis InductionInduces programmed cell death in cancer cells
Antioxidant PropertiesExhibits free radical scavenging activity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Dioxo Indene Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzamide Linkage : The final compound is formed by coupling the dioxo indene derivative with a quinoline-based amine.

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